molecular formula C7H10O2 B6153090 6-oxabicyclo[3.2.1]octan-4-one CAS No. 50552-00-6

6-oxabicyclo[3.2.1]octan-4-one

Cat. No.: B6153090
CAS No.: 50552-00-6
M. Wt: 126.2
InChI Key:
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Description

6-Oxabicyclo[321]octan-4-one is a bicyclic organic compound that features a unique structure with an oxygen atom incorporated into the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-oxabicyclo[3.2.1]octan-4-one involves the reaction of cyclohexene oxide with a suitable reagent to form the bicyclic structure. For example, treating cyclohexene oxide with a strong acid can induce ring closure to form the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Oxabicyclo[3.2.1]octan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    6-Azabicyclo[3.2.1]octan-3-one: This compound has a nitrogen atom in place of the oxygen atom in 6-oxabicyclo[3.2.1]octan-4-one.

    8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atom.

Uniqueness

This compound is unique due to its specific oxygen placement within the bicyclic ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

50552-00-6

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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